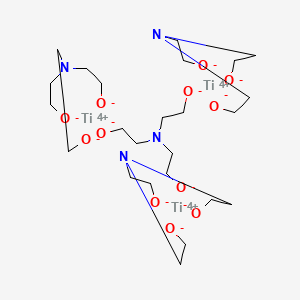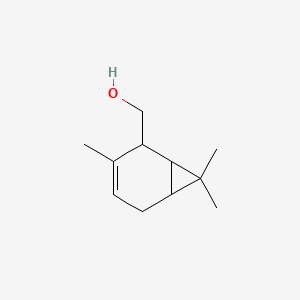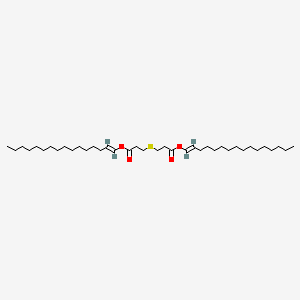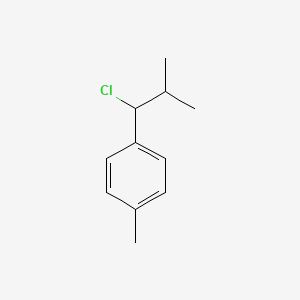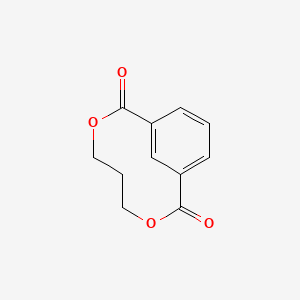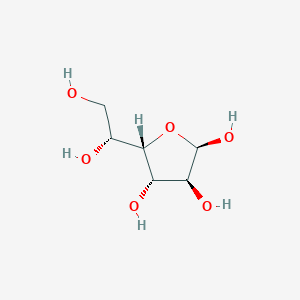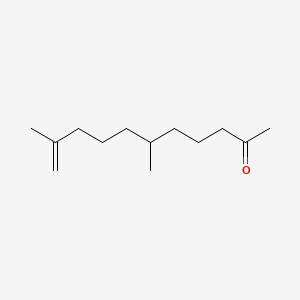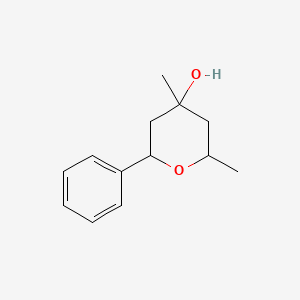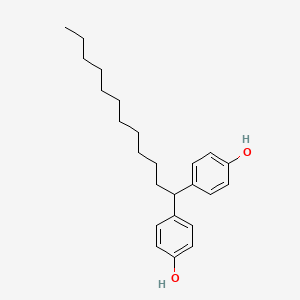
7,12-Dimethylbenzo(b)chrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,12-Dimethylbenzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. It is a derivative of benzo(b)chrysene, with two methyl groups attached at the 7th and 12th positions. This compound is of interest due to its potential carcinogenic properties and its use in scientific research to study cancer mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethylbenzo(b)chrysene typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the alkylation of benzo(b)chrysene with methylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls to ensure purity and yield.
化学反応の分析
Types of Reactions
7,12-Dimethylbenzo(b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or hydroxyl groups.
科学的研究の応用
7,12-Dimethylbenzo(b)chrysene is widely used in scientific research, particularly in the study of carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Used to investigate the biological effects of PAHs, including their interaction with DNA and proteins.
Medicine: Employed in cancer research to understand the mechanisms of tumor initiation and progression.
Industry: Although less common, it can be used in the development of materials with specific properties derived from PAHs.
作用機序
The mechanism of action of 7,12-Dimethylbenzo(b)chrysene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and leading to immunosuppression .
類似化合物との比較
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: The parent compound of 7,12-Dimethylbenzo(b)chrysene.
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its biological activity and reactivity. Its structure allows for specific interactions with biological molecules, making it a valuable tool in cancer research.
特性
CAS番号 |
16301-03-4 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC名 |
3,10-dimethylpentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C24H18/c1-15-18-8-5-6-9-19(18)16(2)24-20(15)13-14-22-21-10-4-3-7-17(21)11-12-23(22)24/h3-14H,1-2H3 |
InChIキー |
NSHRGRIFKGGQEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


